4,4,5,5,5-pentafluoro-1-phenylpentane-1,3-dione
Overview
Description
“4,4,5,5,5-pentafluoro-1-phenylpentane-1,3-dione” is a chemical compound with the molecular formula C11H7F5O2 . It has a molecular weight of 266.16400 .
Synthesis Analysis
There are several synthetic routes to produce “4,4,5,5,5-pentafluoro-1-phenylpentane-1,3-dione”. One of the methods involves the use of ethyl perfluoro and acetophenone . Another method involves the use of methyl pentafluoro and acetophenone . Yet another method involves the use of hexafluoropropyl and 4-(1-phenylethe) .Molecular Structure Analysis
The molecular structure of “4,4,5,5,5-pentafluoro-1-phenylpentane-1,3-dione” consists of 11 carbon atoms, 7 hydrogen atoms, 5 fluorine atoms, and 2 oxygen atoms .Scientific Research Applications
Preparation of Chlorine-Capped Telechelic Poly (Methyl Methacrylate)s
4,4,5,5,5-Pentafluoro-1-pentanol, a compound similar to 4,4,5,5,5-Pentafluoro-1-phenylpentane-1,3-dione, can be used in the preparation of chlorine-capped telechelic poly (methyl methacrylate)s .
Manufacturing of Fulvestrant
This compound is an important building block primarily used in the commercial manufacture of the API fulvestrant . Fulvestrant is a medication used to treat hormone receptor (HR)-positive metastatic breast cancer in postmenopausal women with disease progression .
Synthesis of RU-58,668
French researchers reported the synthesis of RU-58,668 - a steroidal antiestrogen that displayed potent antiproliferative activity on the MCF-7 human mammary cancer cell line . 4,4,5,5,5-Pentafluoro-1-pentanol was converted with triphenyl phosphine, iodine, and imidazole to the corresponding iodide .
Luminescent Hybrid Material Design
A novel organic–inorganic mesoporous luminescent hybrid material was designed by linking a ternary Eu 3+ complex to the functionalized hexagonal mesoporous MCM-41 with the modified β-diketone, 4,4,5,5,5-pentafluoro-1- (naphthalen-2-yl)pentane-1,3-dione .
Mechanism of Action
Mode of Action
It’s worth noting that the compound’s structure, which includes a β-diketone group, suggests it may interact with its targets through coordination bonding .
Biochemical Pathways
One study has shown that a similar compound, 4,4,5,5,5-pentafluoro-1-pentanethiol, has been used in the preparation and fluorination effect of fulvestrant 11β isomers, which shows antiproliferative activity on mcf-7 cells for breast cancer treatment .
Result of Action
It’s worth noting that the compound has been used in the synthesis of luminescent hybrid materials, suggesting it may have potential applications in the field of materials science .
properties
IUPAC Name |
4,4,5,5,5-pentafluoro-1-phenylpentane-1,3-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F5O2/c12-10(13,11(14,15)16)9(18)6-8(17)7-4-2-1-3-5-7/h1-5H,6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWGHPGGADGNTKC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC(=O)C(C(F)(F)F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70504267 | |
Record name | 4,4,5,5,5-Pentafluoro-1-phenylpentane-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70504267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,5,5,5-Pentafluoro-1-phenylpentane-1,3-dione | |
CAS RN |
1799-50-4 | |
Record name | 4,4,5,5,5-Pentafluoro-1-phenylpentane-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70504267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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